REACTION_CXSMILES
|
Cl[C:2]1[C:3]([O:8][CH:9]2[CH2:12][N:11](C(OCC3C=CC=CC=3)=O)[CH2:10]2)=[N:4][CH:5]=[CH:6][N:7]=1>[Pd].CCO>[NH:11]1[CH2:10][CH:9]([O:8][C:3]2[CH:2]=[N:7][CH:6]=[CH:5][N:4]=2)[CH2:12]1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)OC1CN(C1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a nitrogen-purged round bottomed flask
|
Type
|
CUSTOM
|
Details
|
Hydrogen gas was bubbled through the solution for 1 minute
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
the balloon was removed
|
Type
|
CUSTOM
|
Details
|
the round bottomed flask sealed with a rubber septum
|
Type
|
WAIT
|
Details
|
After 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered through CELITE®
|
Type
|
WASH
|
Details
|
the cake was washed liberally with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(C1)OC1=NC=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.188 g | |
YIELD: PERCENTYIELD | 181% | |
YIELD: CALCULATEDPERCENTYIELD | 180.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |